Cilazapril
Overview
Description
Cilazapril is a compound belonging to the class of angiotensin-converting enzyme inhibitors. It is primarily used in the treatment of hypertension and congestive heart failure. This compound is a prodrug, which means it is metabolized in the body to produce its active form, cilazaprilat .
Mechanism of Action
Target of Action
Cilazapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.
Biochemical Pathways
By inhibiting the production of angiotensin II, this compound affects the RAAS pathway . This leads to decreased sodium and water reabsorption via aldosterone and decreased vasoconstriction. The combined effect of these actions results in a decrease in vascular resistance, and therefore, blood pressure .
Pharmacokinetics
This compound is a prodrug that is hydrolyzed after absorption to its main metabolite, cilazaprilat . The pharmacokinetic parameters of cilazaprilat are similar across different ethnic groups . The weight-adjusted plasma clearance was found to be significantly higher in the chinese group, which is compatible with their lower body weight .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiotensin II production. This leads to decreased sodium and water reabsorption and decreased vasoconstriction . The combined effect of these actions is a decrease in vascular resistance, and therefore, blood pressure .
Action Environment
The stability of this compound in the solid state is influenced by the relative humidity and temperature . Under conditions of increased relative humidity levels, the decomposition process occurs more rapidly . On the other hand, the lack of moisture in the air generates a change in the kinetic model of reaction . Ingestion of food immediately before the administration of this compound reduces the average peak plasma concentration of cilazaprilat by 29%, delays the peak by one hour, and reduces the bioavailability of cilazaprilat by 14% .
Biochemical Analysis
Biochemical Properties
Cilazapril is a potent, reversible ACE inhibitor . It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition leads to a decrease in sodium and water reabsorption (via aldosterone) and a decrease in vasoconstriction .
Cellular Effects
This compound controls blood pressure and reduces symptoms of congestive heart failure by relaxing blood vessels and making the heart pump more efficiently . It decreases sodium and water reabsorption and decreases vasoconstriction, leading to a decrease in vascular resistance and therefore, blood pressure .
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of the production of angiotensin II . By doing so, it decreases sodium and water reabsorption (via aldosterone) and decreases vasoconstriction . The combined effect of this is a decrease in vascular resistance, and therefore, blood pressure .
Temporal Effects in Laboratory Settings
This compound has long-lasting effects on ACE inhibition . In patients with severe chronic renal impairment or in hepatic failure, the duration of ACE inhibition of this compound was prolonged . In these patients, a reduction of the dose and/or less frequent dosing is recommended .
Dosage Effects in Animal Models
In animal studies, compared to equal doses of enalapril, this compound 0.25mg produced more pronounced inhibition of ACE (96% vs 76%) and had a longer duration of action . The rate of recovery of ACE activity was slower after administration of this compound (5 to 6%/h) than after enalapril (10%/h) .
Metabolic Pathways
This compound is a prodrug which is hydrolyzed to the active ACE inhibitor cilazaprilat after absorption . Cilazaprilat is excreted almost exclusively by the kidney and no further metabolism occurs .
Transport and Distribution
This compound is well absorbed following oral administration, rapidly converted to active metabolite, cilazaprilat (57% bioavailability for cilazaprilat) . It enters breast milk . Cilazaprilat is eliminated unchanged by the kidneys (91%) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cilazapril can be synthesized through a multi-step process. One of the methods involves the reaction of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate with ethyl R-2-(4-nitro benzene sulfonyloxy)-4-phenyl butyrate in the presence of N-methyl morpholine, followed by treatment with hydrogen chloride . Another method involves the use of ethyl ®-2-(trifluoromethane sulfonyloxy)-4-phenyl butyrate .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated systems for sample preparation and analysis .
Chemical Reactions Analysis
Types of Reactions: Cilazapril undergoes several types of chemical reactions, including deesterification, which converts it to its active form, cilazaprilat . This reaction is crucial for its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include N-methyl morpholine, hydrogen chloride, and ethyl ®-2-(trifluoromethane sulfonyloxy)-4-phenyl butyrate .
Major Products: The major product formed from the deesterification of this compound is cilazaprilat . This active metabolite is responsible for the therapeutic effects of this compound.
Scientific Research Applications
Cilazapril is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanisms of hypertension and heart failure, as well as the effects of angiotensin-converting enzyme inhibitors on these conditions . Additionally, this compound is used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Cilazapril is similar to other angiotensin-converting enzyme inhibitors such as enalapril, lisinopril, and ramipril . this compound is unique in its pharmacokinetic properties and its ability to be converted to cilazaprilat, which has a longer duration of action . This makes this compound particularly effective in managing hypertension and heart failure.
List of Similar Compounds:- Enalapril
- Lisinopril
- Ramipril
- Perindopril
This compound’s unique properties and its effectiveness in treating cardiovascular conditions make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHKFGXWKKUNCY-FHWLQOOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
92077-78-6 (Parent) | |
Record name | Cilazapril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048629 | |
Record name | Cilazapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cilazapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L | |
Record name | Cilazapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilazapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cilazapril is a pyridazine ACE inhibitor. It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. As angiotensin II is a vasoconstrictor and a negative feedback mediator for renin activity, lower angiotensin II levels results in a decrease in blood pressure, an increase in renin activity, and stimulation of baroreceptor reflex mechanisms. Kininase II, an enzyme which degrades the vasodilator bradykinin, is identical to ACE and may also be inhibited. | |
Record name | Cilazapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
88768-40-5, 92077-78-6 | |
Record name | Cilazapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88768-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cilazapril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilazapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilazapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CILAZAPRIL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9454114Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cilazapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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